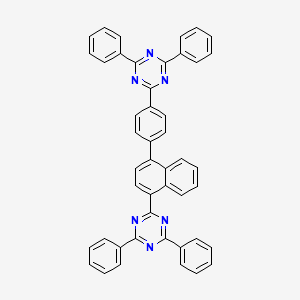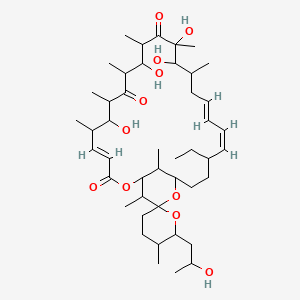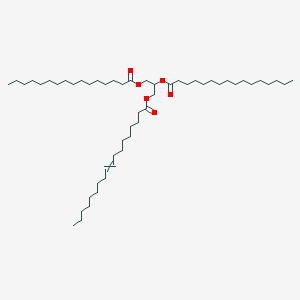
Thalidomide-5-(PEG4-acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-5-(PEG4-acid) is a PROTAC (PROteolysis TArgeting Chimeras) building block that contains an E3 ligase ligand substituted with carboxylic acid. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as HATU to form a stable amide bond. The PEG (polyethylene glycol) spacer improves water solubility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thalidomide-5-(PEG4-acid) is synthesized by conjugating thalidomide with a PEG4 linker that terminates in a carboxylic acid group. The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC or HATU to form a stable amide bond .
Industrial Production Methods: While specific industrial production methods for Thalidomide-5-(PEG4-acid) are not detailed, the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired product. The compound is typically produced in reagent grade for research use only .
Analyse Des Réactions Chimiques
Types of Reactions: Thalidomide-5-(PEG4-acid) undergoes several types of chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid group can react with primary amine groups to form stable amide bonds.
Hydrolysis: Thalidomide itself undergoes spontaneous hydrolysis in aqueous solutions at physiological pH.
Common Reagents and Conditions:
Major Products Formed:
Applications De Recherche Scientifique
Thalidomide-5-(PEG4-acid) has a wide range of scientific research applications, including:
Mécanisme D'action
Thalidomide-5-(PEG4-acid) exerts its effects by acting as a PROTAC building block. It contains an E3 ligase ligand that binds to the E3 ubiquitin ligase complex, facilitating the ubiquitination and subsequent degradation of target proteins. The PEG4 spacer improves the solubility and bioavailability of the compound, enhancing its effectiveness in biological systems .
Comparaison Avec Des Composés Similaires
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects and reduced teratogenicity.
Pomalidomide: Another thalidomide derivative with potent anti-inflammatory and anti-cancer properties.
Uniqueness: Thalidomide-5-(PEG4-acid) is unique due to its incorporation of a PEG4 linker, which improves water solubility and facilitates the formation of stable amide bonds with primary amine groups. This makes it a valuable tool in the synthesis of PROTACs and other research applications .
Propriétés
Formule moléculaire |
C25H31N3O11 |
|---|---|
Poids moléculaire |
549.5 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C25H31N3O11/c29-20-4-3-19(23(33)27-20)28-24(34)17-2-1-16(15-18(17)25(28)35)22(32)26-6-8-37-10-12-39-14-13-38-11-9-36-7-5-21(30)31/h1-2,15,19H,3-14H2,(H,26,32)(H,30,31)(H,27,29,33) |
Clé InChI |
CGPXOSBXEQUWRI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one](/img/structure/B13711740.png)




